Cas no 2172446-91-0 ({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
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- EN300-1596241
- {[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172446-91-0
- {5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
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- インチ: 1S/C8H13F3N4/c1-3-7-6(4-12-2)13-14-15(7)5-8(9,10)11/h12H,3-5H2,1-2H3
- InChIKey: HQGIDOIJBWIZMQ-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(CC)=C(CNC)N=N1)(F)F
計算された属性
- せいみつぶんしりょう: 222.10923092g/mol
- どういたいしつりょう: 222.10923092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1
{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596241-5.0g |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 5.0g |
$4557.0 | 2023-07-10 | ||
Enamine | EN300-1596241-0.25g |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 0.25g |
$1447.0 | 2023-07-10 | ||
Enamine | EN300-1596241-100mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 100mg |
$930.0 | 2023-09-23 | ||
Enamine | EN300-1596241-500mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1596241-0.1g |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 0.1g |
$1384.0 | 2023-07-10 | ||
Enamine | EN300-1596241-2500mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 2500mg |
$2071.0 | 2023-09-23 | ||
Enamine | EN300-1596241-10.0g |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 10.0g |
$6758.0 | 2023-07-10 | ||
Enamine | EN300-1596241-250mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 250mg |
$972.0 | 2023-09-23 | ||
Enamine | EN300-1596241-10000mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 10000mg |
$4545.0 | 2023-09-23 | ||
Enamine | EN300-1596241-1000mg |
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172446-91-0 | 1000mg |
$1057.0 | 2023-09-23 |
{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報
The Comprehensive Overview of {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine
The compound {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine with CAS No. 2172446-91-0 is a highly specialized organic compound that has garnered significant attention in the fields of drug discovery, materials science, and biotechnology. This compound is notable for its unique structural features and its potential applications in advanced chemical systems. The molecule combines a triazole ring system with ethyl and trifluoroethyl substituents, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of triazole-containing compounds in bioconjugation chemistry and click chemistry. The presence of the 1,2,3-triazole ring in this compound makes it an ideal candidate for applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reactivity is further enhanced by the trifluoroethyl group, which introduces steric and electronic effects that can fine-tune the compound's reactivity and selectivity in various reaction conditions.
The synthesis of {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine involves a multi-step process that typically includes the formation of the triazole ring via a click reaction followed by functionalization with ethyl and trifluoroethyl groups. The methylamine substituent adds to the compound's versatility by providing additional sites for chemical modification or interaction with other molecules. Recent advancements in catalytic methods have made the synthesis of such compounds more efficient and scalable.
In terms of applications, this compound has shown promise in the development of bioorthogonal reactions, which are critical for studying complex biological systems without interfering with native biochemical processes. Its ability to undergo selective transformations under mild conditions makes it particularly valuable in drug delivery systems and biosensor technologies.
Furthermore, the incorporation of fluorine atoms in the trifluoroethyl group introduces unique properties such as increased lipophilicity and improved metabolic stability. These characteristics are highly desirable in pharmaceutical development, where compounds must exhibit optimal pharmacokinetic profiles to be effective therapeutic agents.
Recent research has also explored the use of this compound as a ligand in metal coordination chemistry. The nitrogen atoms within the triazole ring can act as coordinating sites for metal ions, enabling the formation of stable metal complexes with potential applications in catalysis and materials science.
In conclusion, {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine (CAS No. 2172446-91-0) is a versatile and innovative compound that continues to find new applications across diverse scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers seeking to push the boundaries of modern chemistry.
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